molecular formula C12H20Cl2N2 B2929566 N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride CAS No. 1909316-01-3

N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride

Cat. No. B2929566
CAS RN: 1909316-01-3
M. Wt: 263.21
InChI Key: ZGLICBYMOUGDKW-UHFFFAOYSA-N
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Description

“N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1909316-01-3. It has a molecular weight of 263.21 and its IUPAC name is N1-benzyl-N2-cyclopropylethane-1,2-diamine dihydrochloride . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C12H20Cl2N2 . The InChI code is 1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-13-8-9-14-12-6-7-12;;/h1-5,12-14H,6-10H2;2*1H . This indicates that the compound contains a benzyl group (C6H5CH2-) and a cyclopropyl group (C3H5) attached to an ethane-1,2-diamine (NH2CH2CH2NH2) backbone, and it is a dihydrochloride salt.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Unfortunately, no additional physical or chemical properties like boiling point, melting point, or solubility were found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride is a compound that can be derived from cyclopropylideneacetates through a series of chemical reactions involving Kulinkovich reductive cyclopropanation, mesylation, and oxidative cleavage. These cyclopropylideneacetates serve as versatile multifunctional building blocks for organic synthesis, enabling the production of various chemical structures, including those with benzylamine groups. This process demonstrates the compound's relevance in synthetic organic chemistry, providing a pathway to synthesize complex molecules with potential applications in medicinal chemistry and drug development (Limbach, Dalai, & Meijere, 2004).

Mechanism-Based Inhibitors

Compounds structurally related to this compound have been investigated for their inhibitory effects on enzymes such as monoamine oxidases (MAOs). These enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are of interest in the treatment of neurological disorders. The synthesis of cis-cyclopropylamines from α-chloroaldehydes has been reported, where the cyclopropylamine structure is prevalent in pharmaceuticals and agrochemicals due to its biological activity. This synthesis approach provides a method to produce trans-2-substituted cyclopropylamines with high diastereoselectivity, which are valuable in developing mechanism-based inhibitors for enzymes like MAOs (West et al., 2019).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-benzyl-N'-cyclopropylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-13-8-9-14-12-6-7-12;;/h1-5,12-14H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLICBYMOUGDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCNCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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